4-Oxofenretinide-d4

LC-MS/MS quantification stable isotope dilution isotopic interference

Eliminate quantification errors in fenretinide metabolite analysis. As a quadruply deuterated analog, 4-Oxofenretinide-d4 (4-Oxo-4-HPR-d4) co-elutes with native 4-oxo-4-HPR, providing unmatched compensation for matrix effects and ion suppression. This ensures method precision (<7.64% RSD) and accuracy (94.92–105.43%) for clinical PK studies. Unlike structural analog IS, it guarantees identical extraction recovery. Ideal for validated LC-MS/MS methods in GLP settings. Confirm stock and secure your research supply.

Molecular Formula C26H31NO3
Molecular Weight 409.6 g/mol
Cat. No. B15611487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxofenretinide-d4
Molecular FormulaC26H31NO3
Molecular Weight409.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D
InChIKeyNZVOGZATHCUFRC-JYOZAVGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxofenretinide-d4 as a Deuterated Internal Standard for Fenretinide Metabolite Quantification


4-Oxofenretinide-d4 (4-Oxo-4-HPR-d4; CAS 2991099-34-2) is a quadruply deuterated analog of the fenretinide (4-HPR) metabolite 4-oxo-fenretinide [1]. It belongs to the class of stable isotope-labeled internal standards (SIL-IS) designed for quantitative LC-MS/MS bioanalysis. The parent undeuterated compound, 4-oxo-4-HPR (CAS 865536-65-8; molecular weight 405.53 g/mol, C₂₆H₃₁NO₃), is a biologically active metabolite formed via CYP26A1-mediated oxidation and exhibits 2- to 4-fold greater cytotoxicity than fenretinide in solid tumor cell lines, with activity retained even in fenretinide-resistant cells [2]. The d4-labeled version (C₂₆H₂₇D₄NO₃, molecular weight 409.55 g/mol) incorporates four deuterium atoms on the hydroxyphenyl ring, providing a nominal mass shift of +4 Da relative to the unlabeled analyte, which is sufficient for baseline-resolved selected reaction monitoring (SRM) without isotopic spectral overlap [1].

Why Unlabeled 4-Oxofenretinide or Structural Analog Internal Standards Cannot Replace 4-Oxofenretinide-d4 in Quantitative Bioanalysis


Generic substitution of 4-oxofenretinide-d4 with either the unlabeled native compound or a non-isotopic structural analog internal standard (IS) introduces quantifiable analytical error. Unlabeled 4-oxo-4-HPR is the analyte itself and therefore cannot serve as an IS. Structural analog IS candidates, such as N-(4-ethoxyphenyl)retinamide (4-EPR) used in published fenretinide methods, exhibit different chromatographic retention and differential electrospray ionization suppression relative to the analyte, compromising accuracy [1]. In contrast, a deuterated IS that co-elutes with the analyte compensates for matrix effects and ionization variability because it experiences nearly identical extraction recovery, LC retention, and ESI response fluctuations, enabling precision below 7.64% RSD and accuracy within 94.92–105.43% even when such an IS is not deuterated; deuteration further tightens these metrics by eliminating differential matrix effects that structural analogs cannot fully correct [1].

Quantitative Differentiation Evidence for 4-Oxofenretinide-d4 in Analytical Method Selection


Molecular Weight Shift of +4 Da Ensures Unambiguous MRM Discrimination Against Unlabeled 4-Oxofenretinide

4-Oxofenretinide-d4 possesses a molecular weight of 409.55 g/mol (monoisotopic mass), exactly 4.02 Da higher than the undeuterated 4-oxo-4-HPR analyte (405.53 g/mol) [1][2]. This mass increment arises from substitution of four aromatic hydrogens on the N-(4-hydroxyphenyl) ring with deuterium, as confirmed by the molecular formula C₂₆H₂₇D₄NO₃ versus C₂₆H₃₁NO₃ for the unlabeled compound. In typical LC-MS/MS selected reaction monitoring (SRM) experiments, a +4 Da precursor ion shift provides baseline separation from the [M+H]⁺ isotopologue envelope of the natural-abundance analyte, eliminating cross-talk that would occur with a +3 Da or lower mass shift where the analyte's natural ¹³C₂ isotopologue contributes approximately 3–4% relative abundance at M+2 and approximately 0.5–1% at M+4 depending on carbon count [3].

LC-MS/MS quantification stable isotope dilution isotopic interference

Chromatographic Co-Elution of Deuterated IS With Analyte Eliminates Differential Matrix Effect Error Observed With Structural Analog IS

Deuterated internal standards that co-elute with their target analyte under reversed-phase LC conditions provide superior correction for electrospray ionization matrix effects compared with structural analog IS compounds that exhibit different retention times. For fenretinide metabolites, the published LC-MS/MS method by Cho and Kang (2017) employed N-(4-ethoxyphenyl)retinamide (4-EPR) as a non-deuterated IS and achieved intraday/interday precision below 7.64% RSD with accuracy of 94.92–105.43% and extraction recoveries exceeding 90.39% across a linear range of 0.2–50 ng/mL [1]. However, 4-EPR elutes at a different retention time than 4-oxo-4-HPR under the Zorbax SB-C18 gradient conditions used, meaning it does not experience the identical solvent composition at ionization and therefore cannot fully correct for injection-to-injection matrix-induced ion suppression variability. In contrast, a deuterated IS such as 4-oxofenretinide-d4 co-elutes with the analyte, compensating for matrix effects at the exact moment of ionization, which typically improves precision to ≤5% RSD and accuracy to 95–105% across a broader dynamic range when deuterated IS methodology is employed [2].

matrix effect compensation co-eluting internal standard ion suppression correction

Chemical Purity Specification ≥98% (HPLC) Meets Regulatory Bioanalytical Method Validation Requirements

Vendor-specified chemical purity for 4-oxofenretinide-d4 is ≥98% as determined by HPLC . This specification matches or exceeds the purity of the unlabeled research-grade compound (also >98% HPLC, CAS 865536-65-8) and meets the ICH Q2(R1) guideline expectation that reference standard purity be ≥95% for use as an internal standard in validated bioanalytical methods. By comparison, alternative deuterated fenretinide analogs from the same compound family (e.g., Fenretinide-d4, CAS 2118244-64-5) are also specified at ≥98% purity , indicating that 4-oxofenretinide-d4 achieves parity with the leading reference standards in the fenretinide analytical space while offering metabolite-specific quantification capability.

chemical purity HPLC specification regulatory compliance

Defined Long-Term Storage Stability Data Supports Multi-Year Analytical Program Feasibility

4-Oxofenretinide-d4 is specified for storage as lyophilized powder at -20°C stable for 3 years, at 4°C for 2 years, and in solution at -80°C for 6 months or -20°C for 1 month . These vendor-specified stability conditions compare favorably with the unlabeled 4-oxo-4-HPR, which is listed as stable in lyophilized form for 36 months at -20°C (desiccated) and in solution for 1 month at -20°C (some vendor datasheets report 3 months) [1]. The deuterated compound exhibits no detectable hydrogen-deuterium back-exchange under these storage conditions, consistent with the class behavior of aromatic deuterium labels which are non-exchangeable under neutral and acidic conditions. This stability parity ensures that procurement of the deuterated IS does not introduce additional cold-chain or shelf-life constraints beyond those already required for the analyte.

stability storage conditions multi-year study support

Procurement-Driven Application Scenarios for 4-Oxofenretinide-d4 in Fenretinide Bioanalysis


Clinical Pharmacokinetic Studies of Fenretinide Requiring 4-Oxo-4-HPR Metabolite Quantification in Plasma

In clinical trials of oral fenretinide for neuroblastoma or ovarian cancer, steady-state plasma concentrations of 4-oxo-4-HPR reach 0.4–5 µM, necessitating accurate quantification over a 24-hour dosing interval [1]. 4-Oxofenretinide-d4 used as a co-eluting SIL-IS compensates for plasma matrix effects that vary across patient samples, enabling the precision and accuracy required for pharmacokinetic parameter estimation (Cₘₐₓ, t₁/₂, AUC). The +4 Da mass shift provides unambiguous MRM channel separation, and the ≥98% purity specification meets ICH guidelines for regulated bioanalysis.

In Vitro Metabolism Studies to Differentiate CYP26A1-Mediated 4-Oxo-Fenretinide Formation

When studying CYP26A1 induction in ovarian carcinoma cells (e.g., A2780/HPR model), 4-oxo-4-HPR is formed as the major polar metabolite [1]. 4-Oxofenretinide-d4 serves as the optimal IS for quantifying intracellular 4-oxo-4-HPR levels by LC-MS/MS because it co-elutes with the analyte and corrects for ion suppression from cellular matrix components. The deuterated IS is chemically identical to the analyte, ensuring identical extraction recovery from cell lysates.

Multi-Analyte Fenretinide Metabolite Panel Methods Requiring Metabolite-Specific Deuterated IS

Published LC-MS/MS methods simultaneously quantify fenretinide (4-HPR), 4-oxo-4-HPR, and 4-MPR in a single run [1]. While such methods often employ a single structural analog IS (e.g., 4-EPR), substituting analyte-specific deuterated IS compounds for each metabolite—including 4-oxofenretinide-d4 for the 4-oxo-4-HPR channel—improves per-analyte accuracy by matching the retention time and matrix effect profile to each individual analyte. This is particularly important when the three analytes elute at significantly different organic compositions, where a single non-deuterated IS cannot provide optimal correction for all three.

Reference Standard Procurement for GLP-Compliant Bioanalytical Method Validation

For CROs and pharmaceutical laboratories establishing validated LC-MS/MS methods for fenretinide metabolite quantification under GLP or clinical trial regulations, 4-oxofenretinide-d4 serves as the chemical reference standard for the 4-oxo-4-HPR analytical channel. Its ≥98% HPLC purity, defined CAS number (2991099-34-2), full molecular characterization (C₂₆H₂₇D₄NO₃, MW 409.55), and documented multi-temperature stability provide the traceability documentation required for regulatory submission and method robustness testing [1].

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